

Orthorhombic crystal system of Cesium chromate

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An In-Depth Technical Guide to the Orthorhombic Crystal System of Cesium Chromate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium chromate (Cs₂CrO₄) is a yellow crystalline inorganic salt that crystallizes in the orthorhombic crystal system.[1][2] This compound has historical significance in the production of cesium vapor for vacuum tubes and is currently utilized as a precursor for other chemical compounds and in specialized applications such as catalysis.[1][3][4][5] This technical guide provides a comprehensive overview of the crystallographic structure, physicochemical properties, and established experimental protocols for the synthesis and characterization of orthorhombic cesium chromate. All quantitative data is presented in tabular format for clarity and comparative analysis, supplemented by procedural workflows visualized using Graphviz to aid in experimental design and comprehension.

Physicochemical and Structural Properties

Cesium chromate is a stable solid under normal conditions, highly soluble in water.[1][3] Its vibrant yellow color is characteristic of the chromate anion.[3]

Table 1: Physical and Chemical Properties of Cesium Chromate



Property	Value	References
Chemical Formula	CS2CrO4	[1][2][3]
Molar Mass	381.80 g/mol	[2][3]
Appearance	Yellow crystalline solid	[1][3]
Crystal System	Orthorhombic	[1][2][3]
Density	4.237 - 4.24 g/cm ³	[1][3]
Melting Point	954 - 961 °C	[1]
Solubility in Water	45.50 g/100 g (at 25 °C)	[1][3]

Crystallographic Data

Cesium chromate crystallizes in the orthorhombic system, which is characterized by three mutually orthogonal axes of unequal length.[6][7] The specific space group for Cs₂CrO₄ is Pnma (No. 62).[1][8] The crystal structure consists of cesium cations (Cs⁺) and tetrahedral chromate anions (CrO₄²⁻).[2][8] There are two distinct cesium sites within the lattice, featuring different coordination environments.[8]

Table 2: Crystallographic Data for Orthorhombic Cesium Chromate

Parameter	Value (Computational)	Value (Experimental)
Crystal System	Orthorhombic	Orthorhombic[1]
Space Group	Pnma[8]	Pnma (No. 62)[1]
Lattice Constant a	6.29 Å[8]	8.368 Å[1]
Lattice Constant b	8.46 Å[8]	6.226 Å[1]
Lattice Constant c	11.20 Å[8]	11.135 Å[1]
Lattice Angles (α, β, γ)	90.00°[8]	90.00°
Unit Cell Volume	595.15 ų[8]	Not Provided
Formula Units (Z)	Not Provided	4[1]



Table 3: Atomic Positions for Orthorhombic Cesium Chromate

Data retrieved from the Materials Project, representing a computational model.[8]

Wyckoff Symbol	Element	х	у	z
4c	Cs	0.250000	0.016341	0.194442
4c	Cs	0.750000	0.167716	0.409317
4c	Cr	0.750000	0.736195	0.419878
4c	0	0.750000	0.041794	0.088961
4c	0	0.250000	0.263805	0.411039
8d	0	0.040187	0.584742	0.334741

Table 4: Selected Bond Lengths and Coordination Environments

Atom Site	Coordination Geometry	Coordinated To	Bond Length Range (Å)
Cs1+ (Site 1)	9-coordinate	9 x O ²⁻	3.00 - 3.36[8]
Cs1+ (Site 2)	11-coordinate	11 x O ²⁻	3.16 - 3.74[8]
Cr ⁶⁺	Tetrahedral	4 x O ²⁻	1.65 (all bonds)[8]

Experimental Protocols Synthesis of Orthorhombic Cesium Chromate

Three primary methods are reported for the synthesis of **cesium chromate**.[1][3] The choice of method depends on the available starting materials and desired purity.

This method involves the reaction of an acid anhydride (CrO₃) with a base (Cs₂CO₃), evolving carbon dioxide gas.[1]

Reaction: CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)[1]



- Materials: Chromium(VI) oxide (CrO₃), Cesium carbonate (Cs₂CO₃), deionized water.
- Equipment: Beakers, magnetic stirrer, heating plate, filtration apparatus, crystallization dish.
- Protocol:
 - Prepare a stoichiometric aqueous solution of cesium carbonate.
 - Slowly add an equimolar amount of chromium(VI) oxide to the cesium carbonate solution while stirring continuously. Observe for the evolution of CO₂ gas.
 - Gently heat the solution to ensure the reaction goes to completion and to concentrate the solution.
 - Filter the resulting yellow solution to remove any insoluble impurities.
 - Allow the filtrate to cool slowly at room temperature. Orthorhombic crystals of cesium chromate will precipitate.
 - Isolate the crystals by filtration, wash with a minimal amount of cold deionized water, and dry in a desiccator.

This protocol utilizes a precipitation reaction driven by the formation of a soluble byproduct (KCI).[1]

- Reaction: K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(aq) + 2 KCl(aq)[1]
- Materials: Potassium chromate (K2CrO4), Cesium chloride (CsCl), deionized water.
- Equipment: Beakers, magnetic stirrer, filtration apparatus.
- Protocol:
 - Prepare separate concentrated aqueous solutions of potassium chromate and cesium chloride.
 - Add the cesium chloride solution dropwise to the potassium chromate solution under constant stirring.

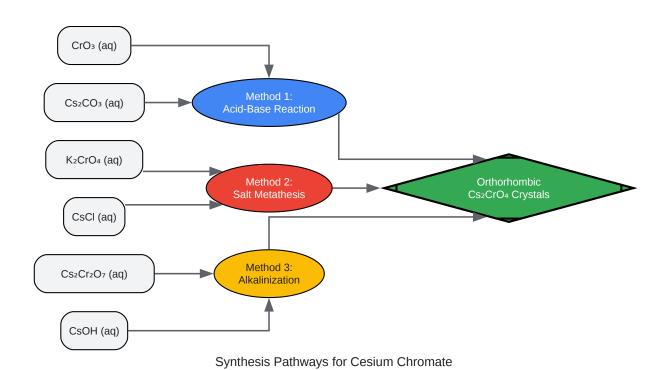


- A yellow precipitate of cesium chromate may form if the solutions are sufficiently concentrated.
- Concentrate the solution by gentle heating to induce further crystallization.
- Cool the solution slowly to maximize the yield of crystalline product.
- o Isolate, wash, and dry the crystals as described in Method 1.

This method converts the dichromate anion to the chromate anion by increasing the pH of the solution.[1][2]

- Reaction: Cs₂Cr₂O₇(aq) + 2 CsOH(aq) → 2 Cs₂CrO₄(aq) + H₂O(I)[1]
- Materials: Cesium dichromate (Cs2Cr2O7), Cesium hydroxide (CsOH), deionized water.
- Equipment: Beaker, burette, pH meter, magnetic stirrer.
- · Protocol:
 - Dissolve cesium dichromate in deionized water to form an orange-red solution.
 - Titrate this solution with an aqueous solution of cesium hydroxide. Monitor the pH continuously.
 - As the solution becomes alkaline, its color will transition from orange-red to yellow, indicating the conversion of dichromate to chromate.
 - Once the conversion is complete (at neutral or alkaline pH), concentrate the solution by evaporation.
 - Crystallize, isolate, and dry the resulting yellow cesium chromate crystals as previously described.





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A flowchart illustrating the three primary synthesis routes to obtain crystalline **Cesium Chromate**.

Crystallographic Characterization

The definitive method for confirming the orthorhombic crystal structure and determining precise lattice parameters is X-ray diffraction (XRD), either on single crystals (SC-XRD) or powdered samples (PXRD).

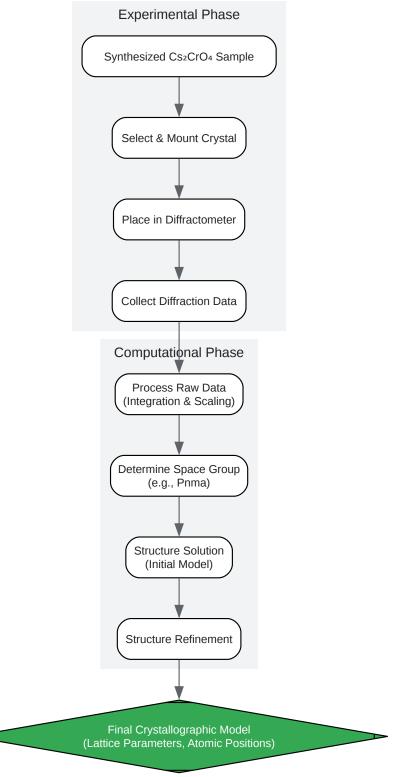
• Objective: To verify the crystal system, space group, and determine atomic positions.



- Equipment: Single-crystal or Powder X-ray diffractometer, goniometer head, sample holders, microscope.
- Protocol (General Outline for SC-XRD):
 - Crystal Selection: Under a polarized light microscope, select a high-quality, single crystal (typically <0.5 mm) free of visible defects.
 - Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.
 - Data Collection:
 - Center the crystal in the X-ray beam of the diffractometer.
 - Perform an initial unit cell determination scan.
 - Proceed with a full data collection strategy, rotating the crystal and collecting diffraction spots over a wide range of angles (2θ).
 - Data Processing:
 - Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.
 - Apply corrections for factors such as Lorentz-polarization effects and absorption.
 - Determine the crystal system and space group (e.g., Pnma) from the symmetry of the diffraction data.
 - Structure Solution and Refinement:
 - Use direct methods or Patterson functions to solve the phase problem and obtain an initial model of the atomic positions.
 - Refine the structural model by least-squares methods against the experimental data to optimize atomic coordinates, and thermal parameters.



 Validation: The final refined structure is validated using metrics like R-factors and goodness-of-fit to ensure the model accurately represents the crystal structure.



General Workflow for Crystallographic Analysis



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A procedural diagram outlining the major steps in X-ray crystallographic analysis.

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